1,4-Diisocyanatocyclohexane chemical structure and properties
1,4-Diisocyanatocyclohexane chemical structure and properties
An In-Depth Technical Guide to 1,4-Diisocyanatocyclohexane for Researchers and Drug Development Professionals
Introduction
1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of a variety of high-performance polymers.[1] Unlike its aromatic counterparts, the saturated cyclic structure of CHDI imparts superior UV stability, weatherability, and mechanical properties to the resulting materials.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,4-diisocyanatocyclohexane, with a focus on the technical details relevant to researchers in materials science and drug development.
Chemical Structure and Stereochemistry
The fundamental structure of 1,4-diisocyanatocyclohexane consists of a cyclohexane ring substituted with two isocyanate (-NCO) groups at the 1 and 4 positions.[3] This arrangement gives rise to geometric isomerism, resulting in cis and trans diastereomers.[4] The spatial orientation of the isocyanate groups relative to the cyclohexane ring significantly influences the molecule's shape, reactivity, and the properties of the polymers derived from it.[5]
Cis and Trans Isomerism
The two isomers of 1,4-diisocyanatocyclohexane are:
-
cis-1,4-Diisocyanatocyclohexane: Both isocyanate groups are on the same side of the cyclohexane ring.
-
trans-1,4-Diisocyanatocyclohexane: The isocyanate groups are on opposite sides of the ring.
The industrial product is typically a mixture of these isomers or is enriched in the trans isomer, which is often preferred for achieving superior polymer properties due to its linear and symmetrical structure.[5]
Conformational Analysis
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain.[6][7] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
cis Isomer: In its chair conformations, the cis isomer has one isocyanate group in an axial position and the other in an equatorial position (axial-equatorial or a,e). Ring flipping results in an equivalent conformation (equatorial-axial or e,a), and the two forms are of equal energy and exist in an equilibrium.[6][7]
-
trans Isomer: The trans isomer can exist in two distinct chair conformations: a diaxial (a,a) form and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable because it avoids 1,3-diaxial interactions, which are a source of steric strain.[7][8] Consequently, trans-1,4-diisocyanatocyclohexane exists almost exclusively in the diequatorial conformation.[9]
Caption: Chair conformations of cis- and trans-1,4-diisocyanatocyclohexane.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1,4-diisocyanatocyclohexane are summarized in the tables below. The trans isomer is a white waxy solid at room temperature.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [10][11] |
| Molecular Weight | 166.18 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid or white solid | [4][12] |
| Melting Point | 55 °C | [12] |
| Boiling Point | 136 °C at 15 Torr | [12] |
| Density | ~1.21 g/cm³ | [12] |
| CAS Number | 2556-36-7 (mixture), 7517-76-2 (trans) |
Table 2: Spectroscopic Data
| Technique | Feature | Expected Wavenumber/Chemical Shift |
| IR Spectroscopy | Strong, sharp N=C=O stretching | ~2250-2275 cm⁻¹ |
| C-H stretching (cyclohexane) | ~2850-2950 cm⁻¹ | |
| ¹H NMR Spectroscopy | Protons on the cyclohexane ring | δ 1.0-2.5 ppm |
| ¹³C NMR Spectroscopy | Isocyanate carbon (-NCO) | ~δ 122 ppm |
| Cyclohexane carbons | ~δ 25-50 ppm |
Note: Specific spectral data can be found in chemical databases such as PubChem and SpectraBase.[3][13][14]
Reactivity and Reaction Mechanisms
The chemistry of 1,4-diisocyanatocyclohexane is dominated by the high electrophilicity of the carbon atom in the isocyanate (-N=C=O) group.[15] This makes it highly reactive towards nucleophiles, particularly those containing active hydrogen atoms.[3][15]
Reaction with Alcohols to Form Urethanes
The most significant reaction of CHDI is its polyaddition reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, forming a urethane linkage (-NH-CO-O-). This reaction is the foundation of polyurethane chemistry.[15][16] The reaction is often catalyzed by substances like dibutyltin dilaurate or tertiary amines.[17]
Caption: Reaction of 1,4-diisocyanatocyclohexane with an alcohol.
Other Reactions and Incompatibilities
-
With Water: CHDI reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3][15] This reactivity necessitates handling CHDI in dry conditions to prevent unwanted side reactions.[18]
-
With Amines: It reacts vigorously with primary and secondary amines to form ureas.
-
Incompatibilities: 1,4-diisocyanatocyclohexane is incompatible with a wide range of substances, including acids, bases, strong oxidizing agents, alcohols, amines, and metals.[3] These reactions can be exothermic and may release toxic gases.[3][19]
Synthesis and Manufacturing
Several methods exist for the synthesis of 1,4-diisocyanatocyclohexane. The choice of method often depends on the desired isomer purity and the avoidance of hazardous reagents.
Phosgenation Route
The most common industrial method involves the reaction of 1,4-diaminocyclohexane with phosgene (COCl₂). This method is efficient but involves the use of highly toxic phosgene gas. The diamine precursor is typically produced by the hydrogenation of p-phenylenediamine.
Non-Phosgene Routes
To avoid the use of phosgene, several alternative synthesis routes have been developed. One such method involves the Curtius rearrangement of a corresponding diacyl azide, which can be generated from trans-1,4-cyclohexanedicarbonyl chloride and sodium azide.[20] Another approach is the thermal decomposition of diurethanes.[5] A patented method describes a one-step synthesis from 1,4-cyclohexane diformyl hydrazide, avoiding both phosgene and explosive sodium azide.[21]
Experimental Protocol: Synthesis via Curtius Rearrangement[21]
-
Step 1: Formation of the Diacyl Chloride: Mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride. Heat the mixture under reflux. After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain trans-1,4-cyclohexanedicarbonyl chloride.
-
Step 2: Formation of the Diacyl Azide: Dissolve the trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene. Heat the solution to 45-75 °C and add sodium azide portion-wise.
-
Step 3: Rearrangement to Diisocyanate: Maintain the temperature of the mixture for 0.5-1.5 hours to allow for the Curtius rearrangement to occur. Nitrogen gas will be evolved.
-
Step 4: Purification: Filter the mixture to remove insoluble byproducts. Recover the solvent and purify the resulting trans-1,4-cyclohexane diisocyanate by distillation under reduced pressure.
Applications
The unique properties of 1,4-diisocyanatocyclohexane make it a valuable monomer for high-performance polymers, particularly polyurethanes.
-
Polyurethanes: CHDI is used to form the hard segments in polyurethane elastomers. These materials exhibit excellent dynamic mechanical performance, high tensile strength, and superior resistance to abrasion, hydrolysis, and solvents.[5]
-
Coatings: Polyurethane coatings derived from CHDI are known for their outstanding durability, gloss retention, and resistance to UV degradation and weathering, making them ideal for automotive and industrial applications.[2]
-
Elastomers and Adhesives: The flexibility and toughness of CHDI-based polymers make them suitable for demanding applications in elastomers and adhesives.[2]
-
Biomaterials: Due to their biocompatibility and biostability, polyurethanes synthesized from aliphatic diisocyanates like CHDI are explored for use in medical devices.[22]
The properties of polymers made from the pure trans isomer are generally superior to those made from a mixture of isomers.[5]
Safety and Handling
1,4-Diisocyanatocyclohexane is a hazardous substance and must be handled with appropriate safety precautions.[3][23]
Table 3: GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H301/H302 | Toxic/Harmful if swallowed | [3][4] |
| H311 | Toxic in contact with skin | [3] |
| H314 | Causes severe skin burns and eye damage | [3] |
| H317 | May cause an allergic skin reaction | [23] |
| H330/H331 | Fatal/Toxic if inhaled | [3][23] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3][23] |
| H335 | May cause respiratory irritation | [23] |
Safe Handling Protocol
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[19][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[19][23] If exposure limits are exceeded, use a full-face respirator.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and moisture.[18][19][24] Store locked up.[23]
-
Spill Response: In case of a spill, evacuate the area. Eliminate all ignition sources.[3] Contain the spill with non-combustible absorbent material and dispose of it as hazardous waste.[25] Do not allow it to enter drains.[23]
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.[19][23]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[23][24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[23][24]
-
Conclusion
1,4-Diisocyanatocyclohexane is a versatile cycloaliphatic diisocyanate with a unique combination of properties conferred by its stereochemistry and saturated ring structure. Its primary role as a monomer in polyurethane synthesis allows for the creation of materials with exceptional durability, thermal stability, and UV resistance. A thorough understanding of its reactivity, handling requirements, and isomeric forms is essential for its effective and safe use in research and industrial applications. The continued development of non-phosgene synthesis routes will further enhance its appeal as a sustainable building block for advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1. Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Retrieved from [Link]
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ChemBK. (2024). 1,4-Diisocyanatocyclohexane. Retrieved from [Link]
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Foam Spirit. (2025). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. Retrieved from [Link]
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SlideShare. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]
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YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]
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ResearchGate. (2025). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. Retrieved from [Link]
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